1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil is a synthetic nucleoside analogue. Nucleosides are structural subunits of nucleic acids, which convey genetic information in living cells.
Preparation Methods
The synthesis of 1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil involves multiple steps. The synthetic route typically starts with the protection of the hydroxyl groups of the sugar moiety using tert-butyldimethylsilyl (TBDMS) groups. The cyano group is then introduced at the 3-position of the sugar ring. The uracil base is attached to the sugar moiety through a glycosylation reaction. The reaction conditions often involve the use of strong acids or bases and require careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its interactions with various enzymes and proteins involved in nucleic acid metabolism.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogues such as:
1-[2′,5′-Bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]-3-N-methyl-thymine: This compound also has antiviral properties and is used in the treatment of HIV-1.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
121055-64-9 |
---|---|
Molecular Formula |
C22H39N3O5Si2 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C22H39N3O5Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)25-12-11-17(26)24-20(25)27/h11-12,15-16,18-19H,14H2,1-10H3,(H,24,26,27)/t15-,16+,18+,19+/m0/s1 |
InChI Key |
DYJGGZRLTCJHGG-QFHJOOASSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.